N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclobutanecarboxamide
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Overview
Description
“N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclobutanecarboxamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . It also contains a thiophen ring, which is a five-membered ring with four carbon atoms and a sulfur atom . These types of compounds are often used in various scientific research applications due to their unique properties.
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT methods . These techniques are used for structural elucidation of compounds along with the study of geometrical and vibrational properties .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the furan and thiophen rings . These rings can participate in various chemical reactions, contributing to the compound’s unique properties .Scientific Research Applications
Chemical Synthesis and Characterization
Research in chemical synthesis focuses on the development and characterization of novel compounds with potential pharmacological activities. For instance, studies have described the synthesis, analytical characterization, and differentiation of research chemicals, such as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide and its regioisomers. These efforts include the identification of bioisosteric replacements and the detailed analytical profiling of novel synthetic pathways (McLaughlin et al., 2016).
Pharmacological Potential
Several compounds with structural similarities to N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclobutanecarboxamide have been explored for their pharmacological potential. For example, derivatives of furan-carboxamide have been identified as novel inhibitors of lethal H5N1 influenza A viruses, highlighting the therapeutic relevance of furan and thiophene-containing compounds in antiviral research (Yongshi et al., 2017).
Mechanistic Insights and Biological Activity
Research has also delved into the mechanistic insights and biological activities of compounds, focusing on their interactions with biological targets. For instance, studies on the identification of novel binding sites for protein inhibitors have provided foundational knowledge that can be applied to the design and development of new therapeutic agents, showcasing the importance of understanding the molecular interactions at play (He et al., 2015).
Mechanism of Action
Target of action
Thiophene derivatives, for example, have been shown to have anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of action
Many thiophene and furan derivatives exert their effects by interacting with various cellular targets, leading to changes in cellular function .
Biochemical pathways
Without specific information on “N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclobutanecarboxamide”, it’s difficult to say which biochemical pathways it might affect. Thiophene and furan derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .
Result of action
Thiophene and furan derivatives can have a wide range of effects at the molecular and cellular level due to their diverse biological activities .
Properties
IUPAC Name |
N-[(5-thiophen-2-ylfuran-2-yl)methyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c16-14(10-3-1-4-10)15-9-11-6-7-12(17-11)13-5-2-8-18-13/h2,5-8,10H,1,3-4,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJVPGNPYKLLFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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